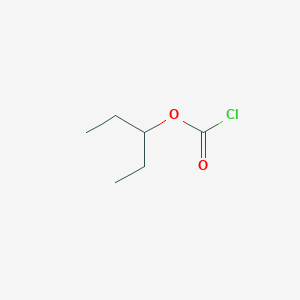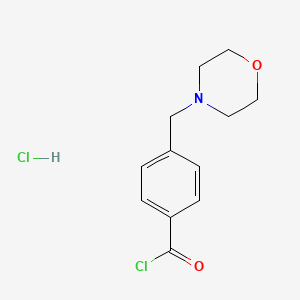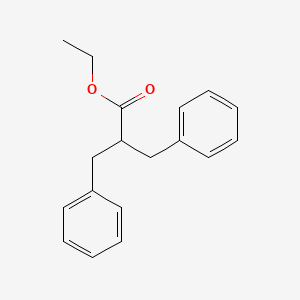
pentan-3-yl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pentan-3-yl chloroformate, also known as carbonochloridic acid, pentyl ester, is an organic compound with the molecular formula C6H11ClO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is part of the chloroformate family, which are esters of chloroformic acid. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: pentan-3-yl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The process involves bubbling phosgene into a solution of pentanol in a solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 3-pentyl chloroformate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the need to handle it under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: pentan-3-yl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, the reaction is typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, the reaction is carried out with an alcohol in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, the reaction is performed with carboxylic acids under basic conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
pentan-3-yl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of intermediates and derivatives.
Biology: Used in the derivatization of biological molecules for analysis by gas chromatography/mass spectrometry.
Industry: Employed in the synthesis of agricultural intermediates and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-pentyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include functional groups like hydroxyl, amino, and carboxyl groups, leading to the formation of carbamates, esters, and anhydrides .
Comparación Con Compuestos Similares
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and volatility.
Ethyl Chloroformate: Another chloroformate ester with slightly different physical properties and reactivity.
Benzyl Chloroformate: Used for introducing protecting groups in organic synthesis.
Uniqueness of 3-Pentyl Chloroformate: pentan-3-yl chloroformate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and applications are tailored to the synthesis of specific intermediates and derivatives that are not as efficiently produced using other chloroformates .
Propiedades
Fórmula molecular |
C6H11ClO2 |
|---|---|
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
pentan-3-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
QUZQVZBZYLHJGX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)

